molecular formula C28H29N5O2S B11425737 3-[(4-tert-butylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-tert-butylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11425737
M. Wt: 499.6 g/mol
InChI Key: HONQFOYTOOAOBU-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a tert-butylbenzenesulfonyl group and a propan-2-ylphenyl group attached to a triazoloquinazoline core

Preparation Methods

The synthesis of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. The synthetic route may include the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline structure.

    Introduction of the Tert-Butylbenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propan-2-ylphenyl Group: This step involves the coupling of the propan-2-ylphenyl group to the triazoloquinazoline core using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other groups using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors. It may have applications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways and its potential as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials and chemicals with specific properties, such as catalysts, polymers, and coatings.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(4-TERT-BUTYLBENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Sulfonylated Compounds: These compounds contain sulfonyl groups, which can influence their reactivity and interactions with biological targets.

    Phenyl-Substituted Compounds: These compounds contain phenyl groups, which can affect their chemical stability and biological activity.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C28H29N5O2S/c1-18(2)19-10-14-21(15-11-19)29-25-23-8-6-7-9-24(23)33-26(30-25)27(31-32-33)36(34,35)22-16-12-20(13-17-22)28(3,4)5/h6-18H,1-5H3,(H,29,30)

InChI Key

HONQFOYTOOAOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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